4,4'-Dihydroxybiphenyl

Tyrosinase Inhibition Melanin Biosynthesis Cosmetic Actives

As a symmetrical, para-substituted aromatic diol, 4,4'-Dihydroxybiphenyl (92-88-6) provides a rigid biphenyl backbone that cannot be replicated by flexible alternatives like BPA. Leverage its coplanar geometry to achieve UL-94 V-0 flame retardancy (LOI 29.7) in epoxy resins, induce thermotropic liquid crystalline mesophases in high-modulus fibers, or exploit its potent tyrosinase inhibition (IC50=1.91 μM) in advanced cosmetic actives. For estrogenic-sensitive polymer applications, its weak, imbalanced MCF-7 response profile offers a far safer drop-in solution than conventional bisphenols. Source high-purity monomer to secure your product's thermal, mechanical, and regulatory performance edge.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 92-88-6
Cat. No. B160632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dihydroxybiphenyl
CAS92-88-6
Synonyms4,4'-biphenol
4,4'-dihydroxybiphenyl
4,4'-dihydroxybiphenyl dipotassium salt
4,4'-dihydroxybiphenyl disodium salt
4,4'-dihydroxybiphenyl ion (1+)
4,4'-dihydroxybiphenyl monosodium salt
4,4'-dihydroxybiphenyl, (ar,ar'-diol)-isomer
4,4'-dihydroxydiphenyl
4,4'-diphenyldiol
44'BP cpd
p,p'-diphenol
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)O)O
InChIInChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H
InChIKeyVCCBEIPGXKNHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 0.25 kg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dihydroxybiphenyl (CAS 92-88-6) for Industrial Procurement: Core Properties and Applications


4,4'-Dihydroxybiphenyl (CAS 92-88-6, also known as 4,4'-biphenol) is a symmetrical aromatic diol with a rigid biphenyl backbone. It is a colorless crystalline solid with a high melting point of 283 °C [1]. This compound serves as a critical monomer and intermediate in the synthesis of high-performance polymers, including liquid crystalline polyesters, polysulfones, and poly(arylene ether)s, where its linear, para-substituted structure imparts exceptional thermal stability and mechanical strength [2].

Why 4,4'-Dihydroxybiphenyl Cannot Be Casually Substituted in Critical Applications


In industrial and research settings, 4,4'-dihydroxybiphenyl is often considered alongside other common diphenols like bisphenol A (BPA) or 4-hydroxybiphenyl. However, generic substitution is risky due to fundamental differences in molecular geometry, electronic properties, and resulting material performance. 4,4'-Dihydroxybiphenyl's rigid, coplanar biphenyl core confers a unique combination of high thermal stability, mesogenic (liquid crystalline) behavior, and a distinct biological activity profile that alternative compounds cannot replicate [1][2]. The quantitative evidence below demonstrates that simply swapping in a 'similar' diol can lead to significant losses in polymer heat resistance, flame retardancy, or altered bioactivity that may compromise end-product specifications.

4,4'-Dihydroxybiphenyl: Direct Comparative Performance Data for Informed Procurement


Tyrosinase Inhibition Potency: IC50 Comparison of 4,4'-Dihydroxybiphenyl

In a comparative study on melanogenesis, 4,4'-dihydroxybiphenyl (44'-BP) demonstrated potent tyrosinase inhibition with an IC50 of 1.91 μM in a cell-free mushroom tyrosinase assay [1]. This activity is stronger than many common cosmetic whitening agents; for reference, kojic acid, a widely used standard, typically exhibits IC50 values in the range of 10–50 μM under similar assay conditions.

Tyrosinase Inhibition Melanin Biosynthesis Cosmetic Actives

Estrogenic Activity Profile: Quantitative Comparison of 4,4'-Dihydroxybiphenyl with Bisphenol A and 4-Hydroxybiphenyl

A comparative study using the MCF-7 human breast cancer cell line quantified the estrogenic potency of 4,4'-dihydroxybiphenyl relative to 17β-estradiol, bisphenol A (BPA), and 4-hydroxybiphenyl [1]. While 4,4'-dihydroxybiphenyl binds to the estrogen receptor, its EC50 is 1,000 to 80,000 times higher (less potent) than that of 17β-estradiol. Crucially, unlike BPA and 4-hydroxybiphenyl, 4,4'-dihydroxybiphenyl did not induce cell proliferation, did not increase progesterone receptor or pS2 protein levels, and did not reduce cytosolic estrogen receptor levels [2].

Endocrine Disruption Estrogen Receptor Binding MCF-7 Cell Assay

Flame Retardant Synergy in Epoxy Resins: LOI and UL-94 Rating of 4,4'-Dihydroxybiphenyl-Based Additives

In the development of high-performance flame retardants for epoxy resins (EP), 4,4'-dihydroxybiphenyl was used as a co-monomer in the synthesis of bioderived cross-linked polyphosphazene microspheres (PHDT@FeCo-LDH) . When added to EP at 4.0 wt%, the composite achieved a Limiting Oxygen Index (LOI) of 29.7 and a UL-94 V-0 rating, the highest flame retardancy classification. This performance was superior to most previously reported flame-retardant EP systems.

Flame Retardancy Epoxy Resin LOI UL-94

Antioxidant Capacity: EC50 Values of 4,4'-Dihydroxybiphenyl vs. BHT in DPPH and ABTS Assays

A study assessing the antioxidant activity of synthesized compounds, including a 4,4'-dihydroxybiphenyl derivative, used DPPH and ABTS radical scavenging assays with butylated hydroxytoluene (BHT) as a control [1]. For the compound designated '2' (closest to the parent biphenol), the EC50 for DPPH was 48.07 µg/mL and for ABTS was 32.21 µg/mL, compared to BHT which had EC50 values of 31.25 µg/mL (DPPH) and 17.38 µg/mL (ABTS).

Antioxidant DPPH ABTS EC50

Thermal Stability in Liquid Crystalline Polymers: Glass Transition Temperature Modulation

In the synthesis of novel copoly(arylene ether-thioether ketone)s, the incorporation of 4,4'-dihydroxybiphenyl (BP) as a co-monomer was systematically varied [1]. Thermogravimetric analysis (TGA) revealed that the high thermal stability of the base polymer (PEBEK) was only slightly affected by the introduction of BP units, and the resulting copolymers maintained high crystallinity up to 50 mol% BP content. The glass transition temperature (Tg) was tunable based on BP content, decreasing as the BP percentage decreased.

Liquid Crystal Polymer Thermal Stability Glass Transition Temperature Poly(arylene ether ketone)

Targeted Application Scenarios for 4,4'-Dihydroxybiphenyl Based on Verified Performance


High-Potency Cosmetic Formulations for Skin Lightening

4,4'-Dihydroxybiphenyl's strong tyrosinase inhibitory activity (IC50 = 1.91 μM) makes it a compelling candidate for advanced skin-whitening creams and serums. Its potency exceeds that of many standard cosmetic actives, allowing for lower effective concentrations in final formulations [1].

BPA-Alternative Monomer for Food-Contact and Medical-Grade Polymers

Given its significantly weaker and imbalanced estrogenic response profile compared to bisphenol A (BPA) in MCF-7 cell assays, 4,4'-dihydroxybiphenyl is a strategic choice for synthesizing polyesters, polysulfones, or epoxy resins intended for applications where endocrine disruption is a major regulatory and consumer concern [1][2].

High-Performance Flame Retardant Additives for Epoxy Composites

As a co-monomer in intumescent flame retardant systems, 4,4'-dihydroxybiphenyl contributes to achieving UL-94 V-0 ratings and high LOI values (29.7) in epoxy resins. This is critical for materials used in printed circuit boards, aerospace interiors, and electrical encapsulation where fire safety standards are stringent [1].

Monomer for Thermotropic Liquid Crystalline Polyesters

The rigid, linear biphenyl core of 4,4'-dihydroxybiphenyl is essential for inducing liquid crystalline mesophases in polymers. This property is absent in polymers derived from more flexible or kinked diols like bisphenol A, making it the monomer of choice for high-strength, high-modulus fibers and self-reinforcing plastics [1].

Technical Documentation Hub

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